4-Chloro-9H-thioxanthen-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21908-85-0 |
|---|---|
Molecular Formula |
C13H7ClOS |
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chlorothioxanthen-9-one |
InChI |
InChI=1S/C13H7ClOS/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
InChI Key |
SGSKTOKJZHJRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
The involvement of 4-Chloro-9H-thioxanthen-9-one and its derivatives in transformations proceeding through radical chain mechanisms is a subject of significant interest, particularly in the field of photochemistry and polymer science. These reactions are characterized by a sequence of repeating elementary steps, namely initiation, propagation, and termination. The thioxanthone core, when activated, can initiate or participate in these radical cascades.
Research into the reduction of thioxanthen-9-ones has suggested the formation of ketyl radicals as key intermediates. For instance, the reduction of similar thioxanthen-9-one (B50317) derivatives using organotin hydrides like dibutyltin (B87310) chloride hydride is proposed to proceed through the formation of a tributylstannyloxythioxanthyl ketyl radical tandfonline.com. This type of radical intermediate is crucial for understanding the subsequent propagation steps in a radical chain reaction.
In the context of photopolymerization, thioxanthone derivatives, including chlorinated ones, can act as highly efficient photoinitiators. Upon absorption of light, the this compound molecule can be excited to a triplet state. This excited state is capable of initiating radical polymerization through several pathways. One common mechanism involves hydrogen atom abstraction from a suitable donor molecule, generating a reactive radical that then initiates the polymerization chain psu.eduresearchgate.net.
Another pathway involves an electron transfer mechanism. In three-component photoinitiator systems containing a thioxanthone derivative (like 1-chloro-4-propoxy-9H-thioxanthen-9-one), an amine, and an iodonium (B1229267) salt, the excited thioxanthone can be irreversibly oxidized by the iodonium salt. This process generates a thioxanthone radical cation and a phenyl radical, both of which can initiate polymerization rsc.org. The amine can also interact with the excited thioxanthone to form an amine radical cation and a thioxanthene (B1196266) carbonyl radical anion rsc.org. These radical species then propagate the chain reaction.
Mechanistic studies have provided evidence for radical chain reactions in various transformations. For example, in certain photocatalyzed reactions, the quantum yield has been observed to be greater than one, which is a strong indicator of a radical chain mechanism acs.org. The process typically involves the generation of an initial radical, which then adds to a substrate (like an alkene) to form a new radical. This new radical can then continue the chain by reacting with another molecule.
The general steps in a radical chain mechanism involving a thioxanthone derivative can be summarized as follows:
Initiation: Formation of initial radical species, often through photochemical activation of the thioxanthone.
Propagation: A series of steps where a radical reacts with a molecule to form a new radical, which continues the chain.
The efficiency and outcome of these radical chain transformations are influenced by the specific substituents on the thioxanthone ring, the nature of the other reactants, and the reaction conditions.
Table 1: Key Intermediates and Species in Radical Transformations
| Species | Role in Transformation |
| This compound (excited state) | Photoinitiator, abstracts hydrogen or participates in electron transfer |
| Thioxanthyl Ketyl Radical | Intermediate in reduction reactions |
| Thioxanthone Radical Cation | Intermediate in electron transfer mechanisms |
| Phenyl Radical | Initiating species in polymerization |
| Amine Radical Cation | Intermediate in three-component initiator systems |
Table 2: Research Findings on Radical Reactions of Thioxanthone Derivatives
| Research Area | Key Finding |
| Reduction of Thioxanthen-9-ones | Mechanism involves the formation of a ketyl radical intermediate. tandfonline.com |
| Photopolymerization | Thioxanthone derivatives act as efficient photoinitiators via hydrogen abstraction or electron transfer. psu.edursc.org |
| Photocatalysis | Quantum yields greater than one suggest the involvement of a radical chain mechanism. acs.org |
Sophisticated Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework of 4-Chloro-9H-thioxanthen-9-one.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the thioxanthone scaffold are expected to appear in the downfield region, typically between 7.0 and 8.6 ppm, due to the deshielding effects of the aromatic rings and the carbonyl group. The chlorine atom at the 4-position would influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 179-180 ppm. arabjchem.org The aromatic carbons would resonate in the region of 123-146 ppm. arabjchem.org The carbon atom attached to the chlorine (C-4) would also exhibit a characteristic chemical shift.
The following table presents representative ¹H and ¹³C NMR data for a closely related derivative, 4-Chloro-3-(phenylthio)-9H-thioxanthen-9-one, which illustrates the expected chemical shifts for the core structure. arabjchem.org
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 4-Chloro-3-(phenylthio)-9H-thioxanthen-9-one | 6.80 (d, J = 8.8 Hz, 1H), 7.46–7.55 (m, 5H), 7.64–7.67 (m, 2H), 8.35 (d, J = 8.8 Hz, 1H), 8.55 (d, J = 8.0 Hz 1H) | 123.71, 125.13, 126.51, 126.92, 127.88, 128.03, 128.21, 128.26, 129.70, 130.43, 132.65, 136.48, 136.57, 136.76, 137.51, 144.44, 179.32 |
This data is for a derivative and is presented to illustrate the expected spectral regions for the this compound core.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. The spectrum would also show characteristic absorptions for the C-Cl stretching vibration, usually found in the region of 600-800 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-S bond stretching would likely appear in the fingerprint region.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₃H₇ClOS), the expected exact mass would be approximately 246.00 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thioxanthones involve the loss of CO, Cl, and cleavage of the heterocyclic ring. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak.
HRMS data for several 3-substituted-4-chloro-thioxanthone derivatives confirms the expected mass of the core structure and provides insights into its stability. arabjchem.org
| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ | Found Exact Mass |
| 4-Chloro-3-(4-chlorophenylthio)-9H-thioxanthen-9-one | C₁₉H₉Cl₂OS₂ | 387.9550 | 387.9511 |
| 3-(Benzylthio)-4-chloro-9H-thioxanthen-9-one | C₂₀H₁₃ClOS₂ | 368.0096 | 368.0097 |
| 4-Chloro-3-(4-methoxylphenylthio)-9H-thioxanthen-9-one | C₂₀H₁₃ClO₂S₂ | 384.0045 | 384.0046 |
This data is for derivatives and is presented to illustrate the expected mass spectrometric behavior of the this compound scaffold.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the tricyclic system and the conformation of the molecule. Furthermore, the crystal packing arrangement would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not available in the searched literature, studies on similar thioxanthone derivatives have provided detailed structural insights. researchgate.net
Chiroptical Properties of Chiral Derivatives
The introduction of a chiral center or axis into the this compound scaffold would lead to enantiomeric forms that interact differently with polarized light. The study of these chiroptical properties is crucial for applications in areas such as asymmetric catalysis and materials science.
Circularly Polarized Luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. CPL spectroscopy provides information about the stereochemistry of the excited state of a molecule. For a chiral derivative of this compound to exhibit CPL, it must be both luminescent and chiral. The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is the ratio of the difference in intensity of left and right circularly polarized light to the total intensity. While there are no specific CPL studies on chiral derivatives of this compound in the available literature, research on other chiral organic molecules has demonstrated the potential for developing highly efficient CPL materials. nih.gov
Computational and Theoretical Chemistry of 4 Chloro 9h Thioxanthen 9 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction, from which numerous molecular properties can be derived. cam.ac.uk
Density Functional Theory (DFT) Studies of Ground and Excited States
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 4-Chloro-9H-thioxanthen-9-one. core.ac.uk DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. core.ac.uk This approach is computationally more tractable than traditional wavefunction-based methods, especially for larger molecules. cam.ac.uk
In studying this compound, DFT is used to optimize the molecular geometry, calculate energies, and analyze the distribution of molecular orbitals for both its ground and excited states. Functionals such as B3LYP or PBE, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. ekb.eg These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic transitions and charge transfer characteristics.
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G(d) | Optimized bond lengths, bond angles, dihedral angles. |
| Electronic Energy | DFT/B3LYP/6-311++G(d,p) | Ground state energy, stability analysis. |
| Molecular Orbitals | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO energies, electron density distribution, reactivity sites. |
| Excited States | TD-DFT/B3LYP/6-311++G(d,p) | Excitation energies, nature of electronic transitions. |
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Emission)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited states and predict spectroscopic properties. researchgate.netnih.gov It is widely used to interpret and predict the UV-Vis absorption and emission spectra of organic molecules, including thioxanthenone derivatives. rsc.org
By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com These theoretical spectra can be compared with experimental data to assign electronic transitions and understand the influence of molecular structure on the absorption properties. researchgate.net The primary electronic transitions in molecules like this compound typically involve promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. The energy gap between these frontier orbitals is a key determinant of the absorption wavelength. mdpi.com
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 385 | 0.15 | HOMO → LUMO |
| S0 → S2 | 320 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 295 | 0.25 | HOMO → LUMO+1 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein. nih.gov
The simulation begins with an initial set of coordinates for the atoms and assigns them initial velocities. By calculating the forces between atoms using a force field (like CHARMM or AMBER) and solving Newton's equations of motion, the trajectory of each atom is tracked over a specific period, often on the scale of nanoseconds to microseconds. chula.ac.th This allows for the exploration of the molecule's conformational landscape, identifying stable and low-energy shapes it can adopt. When studying a ligand-target complex, MD simulations reveal the stability of the binding pose predicted by docking, the specific interactions (like hydrogen bonds) that persist over time, and conformational changes in both the ligand and the protein upon binding. nih.govscielo.org.za Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of different parts of the system. scielo.org.za
| MD Simulation Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |
| Simulation Time | 50 - 200 ns | Allows for sampling of molecular motions and interactions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess stability, flexibility, and key interactions. |
Structure-Property Relationship Modeling (e.g., CoMFA, QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or a specific property. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. taylorfrancis.com
For a series of thioxanthenone derivatives, a CoMFA study involves aligning the molecules based on a common scaffold. nih.gov The steric and electrostatic fields around each molecule are then calculated at various points on a 3D grid. Partial least squares (PLS) analysis is used to derive a mathematical equation linking the variations in these fields to the observed differences in biological activity (e.g., IC50 values). nih.govnanobioletters.com The resulting model and its graphical contour maps highlight regions where modifications to the molecular structure—such as adding bulky groups (steric field) or electron-withdrawing/donating groups (electrostatic field)—are likely to increase or decrease activity. rsc.org The statistical validity of the model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnanobioletters.com
| Statistical Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | Measures the predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | Measures the internal goodness of fit of the model. | > 0.6 |
| Standard Error of Estimate (SEE) | Measures the standard deviation of the residuals. | Low value |
| F-statistic | Indicates the statistical significance of the model. | High value |
Interactions with Molecular Targets: Computational Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, typically a protein). journaljpri.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. ichem.md
The process involves placing the ligand in various positions and orientations within the active site of the target protein. A scoring function is then used to calculate the binding energy for each pose, with lower energy scores typically indicating more favorable binding. d-nb.infofums.ac.ir Docking studies on thioxanthenone derivatives have explored their potential as inhibitors of various targets, including protein kinases and acetylcholinesterase. ichem.mdresearchgate.netnih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. ichem.mdfums.ac.ir For example, the carbonyl oxygen of the thioxanthenone core is a common hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and stacking interactions.
| Potential Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Protein Tyrosine Kinase (e.g., EGFR) | -7.5 | Leu644, Cys809, Asp810 | Hydrogen Bond, Hydrophobic |
| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr334, Phe330 | Pi-Pi Stacking, Hydrophobic |
| PfDHODH | -9.6 | Arg265, Tyr528, His185 | Hydrogen Bond, Hydrophobic |
Photophysical and Photochemical Investigations
Light Absorption and Emission Characteristics
The fundamental photophysical behavior of thioxanthone derivatives is dictated by their electronic structure, which determines how they absorb and dissipate light energy.
4-Chloro-9H-thioxanthen-9-one, like other thioxanthones, absorbs light in the ultraviolet A (UV-A) and visible regions of the electromagnetic spectrum. This absorption promotes the molecule from its ground electronic state (S₀) to higher energy singlet excited states (S₁). The specific wavelengths of maximum absorption (λmax) are influenced by the solvent environment.
For the closely related isomer, 2-Chlorothioxanthone (CTX), the primary absorption maximum is observed at 386 nm. nih.gov This represents a significant red-shift compared to the parent compound, thioxanthone (TX), which has an absorption maximum around 324 nm. nih.gov This shift to a longer wavelength is critical as it increases the molecule's ability to capture light from common sources, enhancing its potential for inducing phototoxicity or initiating polymerization. nih.gov The carbonyl group within the thioxanthone structure plays a key role in its photoreactivity. nih.gov The absorption characteristics are also highly dependent on solvent polarity. nih.govresearchgate.net
Table 1: UV-Visible Absorption Data for Thioxanthone Derivatives
| Compound | Absorption Maximum (λmax) | Solvent |
|---|---|---|
| 2-Chlorothioxanthone | 386 nm | Acetonitrile/Water |
| Thioxanthone (Parent) | 324 nm | Acetonitrile/Water |
Data sourced from studies on 2-Chlorothioxanthone and presented for comparative purposes. nih.gov
Following excitation to the S₁ state, the molecule can relax by emitting a photon, a process known as fluorescence. However, thioxanthone derivatives are generally characterized by low fluorescence quantum yields (Φf). researchgate.net This indicates that fluorescence is not the primary deactivation pathway for the excited singlet state.
The low fluorescence efficiency is a direct consequence of another, more efficient process: intersystem crossing. researchgate.net For 2-Chlorothioxanthone, the fluorescence quantum yield is observed to be dependent on the solvent, a common trait for thioxanthone derivatives where solvent polarity can influence the energy levels of the n-π* and π-π* excited states. nih.gov
The dominant deactivation pathway for the excited singlet state (S₁) of thioxanthones is intersystem crossing (ISC), a non-radiative transition to the triplet state (T₁). researchgate.net This process is highly efficient in thioxanthones due to strong spin-orbit coupling facilitated by the presence of the sulfur atom. The result is a high quantum yield of triplet state formation (ΦT).
Studies on 2-Chlorothioxanthone have shown that it possesses a higher triplet quantum yield than its parent compound, thioxanthone. nih.govresearchgate.net This efficient population of the triplet state is the cornerstone of the photochemical reactivity of thioxanthone derivatives. researchgate.net The triplet state is a relatively long-lived species with a distinct transient absorption spectrum. For 2-Chlorothioxanthone, the triplet state exhibits characteristic absorption bands at 310 nm and 630 nm. nih.govresearchgate.net The lifetime of this triplet state is also solvent-dependent. nih.gov Aromatic ketones like thioxanthone are known to have high triplet energies; for instance, thioxanthen-9-one-10,10-dioxide has a measured triplet energy of 66.3 kcal/mol. rsc.org
Table 2: Triplet State Properties of 2-Chlorothioxanthone
| Property | Value |
|---|---|
| Triplet Quantum Yield (ΦT) | Higher than parent Thioxanthone |
| Triplet State Absorption Maxima | 310 nm, 630 nm |
| Triplet State Lifetime (τT) | Solvent-dependent |
Data for the 2-chloro isomer, expected to be representative for the 4-chloro isomer. nih.govresearchgate.net
Photoreactivity and Mechanistic Studies
The chemical utility of this compound stems from the reactivity of its long-lived and energetic triplet state. This excited state can interact with other molecules through several mechanisms.
The excited triplet state of a thioxanthone is a potent species capable of initiating chemical reactions through two primary pathways: hydrogen atom transfer (HAT) and electron transfer (SET). rsc.org
In the presence of a hydrogen-donating species, such as an amine co-initiator or the solvent itself, the triplet-state thioxanthone can abstract a hydrogen atom. This process generates a ketyl radical from the thioxanthone and a new radical from the hydrogen donor. researchgate.net This HAT mechanism is a common pathway for initiating radical polymerization. The reactivity of the triplet state towards amines can be influenced by substituents on the thioxanthone ring. msu.edu
Alternatively, the excited triplet state can act as a photosensitizer through energy transfer or electron transfer. In an energy transfer process, the excited thioxanthone transfers its triplet energy to a suitable acceptor molecule, returning to its ground state while promoting the acceptor to its triplet state.
In an electron transfer process, the excited triplet state interacts with an electron donor (like a tertiary amine) to form a radical-anion of the thioxanthone and a radical-cation of the donor. researchgate.net This process often proceeds through an initial exciplex formation. The resulting radicals are highly reactive and can initiate polymerization or other chemical transformations. researchgate.net The ability of thioxanthones to participate in these varied photoreactions makes them versatile photocatalysts in organic synthesis. rsc.org
Generation of Reactive Oxygen Species (ROS)
Upon absorption of photons, this compound can transition from its ground state (S₀) to an excited singlet state (S₁). Due to its molecular structure, which includes a heavy sulfur atom, it undergoes efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This triplet state is crucial for its photosensitizing ability.
The generation of Reactive Oxygen Species (ROS) by this compound primarily occurs via a Type II photosensitization mechanism. In this process, the excited triplet state of the thioxanthone derivative transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), a major form of ROS. The parent compound, thioxanthone, is known to be an efficient sensitizer (B1316253) for this process due to its high triplet energy. chemicalbook.com The presence of a chlorine atom, as seen in the related compound 2-chlorothioxanthone, has been shown to result in even higher triplet quantum yields compared to the unsubstituted thioxanthone, suggesting that this compound is also a potent singlet oxygen generator. researchgate.net
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer molecules that result in the formation of singlet oxygen. While specific data for the 4-chloro isomer is not extensively documented in readily available literature, the properties of related compounds provide a strong basis for its mechanism of action.
Table 1: Key Parameters in the Generation of Singlet Oxygen by Thioxanthone Derivatives
| Parameter | Description | Significance for this compound |
|---|---|---|
| Intersystem Crossing (ISC) Rate | The rate at which the molecule transitions from the excited singlet state (S₁) to the triplet state (T₁). | A high ISC rate is characteristic of thioxanthones, ensuring efficient population of the triplet state necessary for ROS generation. chemicalbook.com |
| Triplet State Energy (Eₜ) | The energy level of the excited triplet state. | Must be higher than the energy required to excite molecular oxygen to its singlet state (~94 kJ/mol). Thioxanthones typically have sufficiently high triplet energies. chemicalbook.com |
| Triplet State Lifetime (τₜ) | The duration for which the molecule remains in the excited triplet state. | A longer lifetime increases the probability of an encounter and energy transfer with molecular oxygen. rsc.org |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of singlet oxygen production. | Expected to be high, potentially enhanced by the chlorine substituent which can increase the triplet quantum yield. researchgate.net |
Time-Resolved Spectroscopic Techniques (e.g., Transient Absorption Spectroscopy)
To study the short-lived excited states involved in the photochemical processes of this compound, time-resolved spectroscopic techniques are indispensable. Transient Absorption Spectroscopy (TAS) is a primary method used for this purpose. edinst.com
TAS operates on a pump-probe principle. An initial, intense laser pulse (the "pump") excites the sample molecules to higher electronic states. A second, weaker light pulse (the "probe") is directed through the sample at a specific time delay after the pump pulse. By measuring the change in absorbance of the probe beam at different wavelengths and at various time delays, the formation and decay of transient species, such as excited singlet and triplet states, can be monitored in real-time. nih.govyoutube.com
A typical transient absorption experiment on this compound would reveal several key features:
Ground-State Bleach: A negative signal in the absorbance spectrum corresponding to the wavelengths where the ground state absorbs. This occurs because the pump pulse has depleted the population of ground-state molecules. youtube.com
Excited-State Absorption (ESA): Positive absorption bands at new wavelengths, corresponding to the absorption of the probe light by the newly formed excited singlet (S₁) and triplet (T₁) states, which are promoted to even higher excited states (Sₙ and Tₙ). nih.gov
Stimulated Emission: A negative signal that overlaps with the fluorescence spectrum of the compound, resulting from the probe pulse causing the excited singlet state (S₁) to emit photons and return to the ground state (S₀). youtube.com
By analyzing the kinetics of the decay of the S₁ signal and the corresponding rise and subsequent decay of the T₁ signal, crucial photophysical parameters can be determined. These include the lifetime of the excited singlet state, the rate and quantum yield of intersystem crossing, and the lifetime of the triplet state. This information is fundamental to understanding the efficiency of this compound as a photosensitizer for generating reactive oxygen species.
Table 2: Illustrative Data Obtainable from Transient Absorption Spectroscopy for Thioxanthone Derivatives
| Transient Species | Typical Absorption Maxima (λₘₐₓ) | Typical Lifetime (τ) | Information Gained |
|---|---|---|---|
| Excited Singlet State (S₁) | Solvent-dependent, often in the visible region. | Picoseconds to nanoseconds (ps - ns). | Provides data on the initial excited state and the timescale for competing processes like fluorescence and intersystem crossing. |
| Excited Triplet State (T₁) | Typically strong absorption in the visible region (e.g., ~600-650 nm for parent thioxanthone). chemicalbook.com | Nanoseconds to microseconds (ns - µs). chemicalbook.com | Crucial for determining the triplet lifetime, which directly impacts the efficiency of energy transfer to oxygen for ROS generation. |
Advanced Applications in Materials Science and Chemical Synthesis
Organic Electronics and Optoelectronic Devices
The rigid, electron-accepting nature of the thioxanthone core makes it an excellent building block for organic semiconductors used in optoelectronic devices. nih.govwiley.com By combining this acceptor unit with various electron-donating moieties, chemists can create molecules with tailored electronic properties suitable for a range of applications.
In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) can produce light, limiting the maximum internal quantum efficiency. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows the harvesting of non-emissive triplet excitons (the remaining 75%) by converting them into emissive singlets through a process called reverse intersystem crossing (RISC). beilstein-journals.orgrsc.org This enables OLEDs to potentially achieve 100% internal quantum efficiency without using expensive heavy metals like iridium or platinum found in phosphorescent OLEDs. nih.gov
The design of efficient TADF molecules often relies on a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.gov This separation minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is crucial for efficient RISC. rsc.org
The thioxanthone moiety, including derivatives of 4-Chloro-9H-thioxanthen-9-one, serves as a potent electron acceptor in the design of D-A type TADF emitters. nih.gov When coupled with electron donors such as carbazole (B46965), phenothiazine, or triphenylamine, the resulting molecules exhibit TADF properties. nih.govnih.gov For example, a simple D-A molecule combining carbazole and thioxanthone showed blue TADF and was used to fabricate an OLED with a maximum external quantum efficiency of 11.2%. nih.gov Further modifications to this basic structure have led to even higher efficiencies, demonstrating that the thioxanthone core is a highly valuable component for developing next-generation, high-efficiency, metal-free OLEDs. nih.govnih.gov
Organic Photovoltaic Devices
The thioxanthen-9-one (B50317) scaffold is recognized in the field of organic electronics, particularly for its derivatives' application in organic light-emitting diodes (OLEDs). For instance, polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide have been synthesized and shown to be effective emitters in solution-processed OLEDs, displaying thermally activated delayed fluorescence (TADF). rsc.org These materials exhibit red/orange emissions and possess a twisted donor-acceptor structure conducive to electroluminescence. rsc.org
While the direct application of this compound in organic photovoltaic (OPV) devices is not extensively documented in the reviewed literature, the general properties of thioxanthenone derivatives suggest potential utility. The development of novel, low-cost polymer donors is a critical area in OPV research, with polythiophene derivatives being a major focus. nih.gov The key to high-efficiency organic solar cells lies in optimizing molecular energy levels, crystallinity, and miscibility between donor and acceptor materials to facilitate efficient charge transfer. achmem.com The electron-accepting nature of the thioxanthen-9-one core could be leveraged in designing new donor-acceptor molecules for active layers in OPVs. However, specific performance data for devices incorporating this compound remains an area for future investigation.
Photocatalysis in Organic Synthesis
Thioxanthen-9-one and its derivatives have emerged as a versatile class of organic photocatalysts. d-nb.info They can mediate a wide array of chemical transformations through mechanisms including single electron transfer (SET), hydrogen atom transfer (HAT), and triplet energy transfer (EnT). d-nb.info This versatility allows them to participate in numerous photoredox catalytic cycles under visible light irradiation.
The photocatalytic activity of thioxanthen-9-one is fundamentally linked to its ability to facilitate electron transfer reactions. Upon photoexcitation, the thioxanthen-9-one molecule transitions to an excited triplet state, which is both a better oxidant and a better reductant than its ground state. chemicalbook.comrsc.org This excited state can engage with other molecules in two primary ways:
Oxidative Quenching: The excited photocatalyst accepts an electron from a donor molecule, returning to its ground state as a radical anion. This process is crucial for initiating reactions involving the oxidation of substrates like amines. chemicalbook.com
Reductive Quenching: The excited photocatalyst donates an electron to an acceptor molecule, becoming a radical cation. This pathway is utilized in the activation of substrates like onium salts for polymerization initiation. chemicalbook.com
The feasibility of these electron transfer processes is governed by the redox potentials of the catalyst and the substrate, often evaluated using the Rehm-Weller equation. chemicalbook.com Derivatives of thioxanthen-9-one have been shown to be efficient in both photoreduction and photooxidation processes, making them valuable catalysts for initiating a variety of organic transformations through radical intermediates. chemicalbook.com
The ability of thioxanthen-9-one to act as a triplet photosensitizer is effectively harnessed in cycloaddition and cross-coupling reactions.
Cycloaddition Reactions: Photochemical [2+2] cycloadditions are a powerful method for synthesizing strained four-membered cyclobutane (B1203170) rings. nih.govresearchgate.net These reactions typically proceed through the interaction of an excited-state olefin with a ground-state olefin. Thioxanthen-9-one can act as a photosensitizer, absorbing light and transferring its triplet energy to one of the reacting alkenes. nih.gov This energy transfer generates the necessary triplet-excited state in the alkene, which then undergoes a stepwise radical cycloaddition to form the cyclobutane product. nih.govnih.gov This energy transfer-mediated approach allows the reaction to proceed under milder conditions than direct photoexcitation. nih.gov
Aryl Esterification Reactions: Thioxanthen-9-one has been successfully employed as a triplet photosensitizer to accelerate nickel-catalyzed aryl esterification. In this dual catalytic system, visible light is used to initiate the cross-coupling of carboxylic acids with aryl bromides at room temperature. The proposed mechanism involves several key steps:
Oxidative addition of the aryl bromide to a Nickel(0) complex.
Transmetalation with the carboxylate to form an aryl-Ni(II)-carboxylate intermediate.
The photoexcited triplet state of thioxanthen-9-one transfers its energy to the aryl-Ni(II)-carboxylate complex.
This energy transfer promotes the final reductive elimination step, yielding the desired aryl ester and regenerating the Ni(0) catalyst.
This method highlights the utility of combining photoredox catalysis with transition metal catalysis to achieve transformations under mild conditions.
| Reaction Type | Role of Thioxanthen-9-one | Key Mechanism | Ref. |
| [2+2] Cycloaddition | Triplet Photosensitizer | Energy Transfer (EnT) to alkene | nih.gov |
| Aryl Esterification | Triplet Photosensitizer | Energy Transfer (EnT) to Ni(II) complex |
Fluorescent Dyes and Imaging Probes
The thioxanthen-9-one core possesses inherent fluorescence properties. When dissolved in concentrated sulfuric acid, it exhibits a characteristic green fluorescence. This core structure has been incorporated into more complex molecular architectures to create fluorescent dyes. For example, sulfone-fluoresceins, which are red fluorescent dyes, can be synthesized from thioxanthen-9-one 10,10-dioxide precursors. These dyes have been evaluated as live-cell permeant labels for super-resolution fluorescence microscopy.
Furthermore, novel photolabile amphiphiles have been developed where a thioxanthone moiety is part of a fluorogenic "caging" group. In these systems, the initial molecule is non-fluorescent. Upon photoinduced fragmentation, a fluorescent thioxanthone derivative is released. This "turn-on" fluorescence provides a direct feedback mechanism to monitor the photorelease process, making it a valuable tool for bioimaging and triggered release applications. While these examples demonstrate the potential of the thioxanthone scaffold, specific studies detailing the use of this compound as a fluorescent dye or imaging probe are not prominent in the current literature.
Application in Oligonucleotide Synthesis (Photodetritylation)
A highly specialized and advanced application of the thioxanthone core is in the synthesis of oligonucleotides, particularly in light-directed DNA chip fabrication. This process requires the sequential addition of nucleotide bases, where the 5'-hydroxyl group is protected by a photolabile protecting group (PPG). The removal of this group, a step known as detritylation, must be efficient and spatially controlled, which is achieved using light.
The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a commonly used PPG, but its light sensitivity can be moderate. To enhance the efficiency of its removal, a thioxanthone (TX) moiety can be covalently attached to the NPPOC group, creating a bichromophoric system. In this conjugate, the thioxanthone acts as an intramolecular triplet sensitizer (B1316253), or "antenna."
The mechanism proceeds as follows:
The thioxanthone antenna absorbs light (e.g., at 366 nm) much more strongly than the NPPOC group itself.
Upon absorption, the thioxanthone is excited to its triplet state.
Through rapid intramolecular triplet-triplet energy transfer, the energy is passed from the thioxanthone to the NPPOC group.
The now-excited NPPOC group undergoes its characteristic photocleavage reaction, releasing the 5'-hydroxyl group of the nucleoside for the next coupling step in the oligonucleotide chain elongation.
This intramolecular sensitization strategy significantly enhances the light sensitivity and the rate of the photodeprotection reaction. Studies have shown that this method can increase the reaction speed by a factor of ten compared to using the unmodified NPPOC group, which is highly beneficial for reducing the production time of high-density DNA chips.
| System | Component | Function | Advantage | Ref. |
| Photolabile Protecting Group | Thioxanthone (TX) | Intramolecular triplet sensitizer ("antenna") | Absorbs light efficiently | |
| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | Photolabile protecting unit | Cleaves upon receiving energy | ||
| Nucleoside | Substrate being protected/deprotected | Building block for DNA synthesis | ||
| Overall | TX-NPPOC-Nucleoside Conjugate | Photosensitive building block | Greatly enhanced rate of photodeprotection | **** |
Mechanistic Studies of Biological Interactions Non Clinical Focus
Molecular Mechanisms of Anticancer Activity
The diverse biological activities of the thioxanthenone scaffold suggest that its derivatives, including 4-Chloro-9H-thioxanthen-9-one, may combat cancer through a multi-pronged approach, targeting several key cellular pathways involved in cancer cell proliferation and survival. researchgate.netmdpi.com
A primary mechanism by which many anticancer agents function is by interfering with DNA replication in rapidly dividing cancer cells. Thioxanthenone derivatives have been investigated for their ability to inhibit DNA synthesis. This activity is often attributed to the planar structure of the thioxanthenone core, which allows it to intercalate between DNA base pairs. This insertion can disrupt the DNA structure, thereby obstructing the processes of replication and transcription.
Furthermore, some thioxanthenone derivatives are known to target topoisomerases, which are essential enzymes that manage the topological state of DNA during replication. researchgate.net By inhibiting these enzymes, particularly topoisomerase II, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. While some studies on specific N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives concluded that their cytotoxicity was not primarily due to an intercalating mechanism, the broader class of thioxanthones is recognized for this mode of action. researchgate.netnih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). nih.govnih.gov These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. plos.org
Interestingly, research on chiral aminated thioxanthones, synthesized from the closely related precursor 1-chloro-4-propoxy-9H-thioxanthen-9-one, has shown that these compounds can act as modulators of P-gp. nih.govnih.gov Rather than inhibiting the pump, these derivatives were found to be P-gp activators. In studies using Caco-2 cells, the compounds significantly decreased the intracellular accumulation of rhodamine 123, a fluorescent P-gp substrate, indicating an increased rate of efflux from the cells. nih.gov This suggests that the thioxanthenone scaffold can interact with and modulate the activity of crucial drug transporters, which could have complex implications for combination therapies. nih.govdntb.gov.ua
| Compound | Concentration | Incubation Time | Effect on Rhodamine 123 Accumulation | Inferred P-gp Activity |
|---|---|---|---|---|
| ATx 1 (+) | 20 µM | 60 min | Significantly Decreased | Increased |
| ATx 2 (-) | 20 µM | 60 min | Significantly Decreased | Increased |
| ATx 3 (+) | 20 µM | 24 hr | No Significant Change | Unchanged |
| ATx 4 (-) | 20 µM | 24 hr | Significantly Decreased | Increased |
| ATx 5 (+) | 20 µM | 60 min | Significantly Decreased | Increased |
| ATx 6 (-) | 20 µM | 60 min | Significantly Decreased | Increased |
| ATx 7 (+) | 20 µM | 24 hr | Significantly Decreased | Increased |
| ATx 8 (-) | 20 µM | 24 hr | Significantly Decreased | Increased |
Data derived from studies on chiral aminated thioxanthones (ATxs) in Caco-2 cells, showing their ability to activate P-gp efflux activity. nih.gov
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. nih.gov Anticancer drugs frequently exert their effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.comjbtr.or.kr
The anticancer activity of xanthones, which are structurally related to thioxanthones, has been linked to caspase activation. researchgate.net Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then dismantle the cell. nih.gov For example, studies on other sulfur-containing heterocyclic compounds have demonstrated the induction of apoptosis through significant activation of caspase-3/7. nih.gov It is plausible that this compound induces cytotoxicity in cancer cells by triggering one or both of these caspase activation pathways, leading to apoptotic cell death. mdpi.comnih.gov
| Caspase | Type | Primary Role |
|---|---|---|
| Caspase-8 | Initiator | Activated by the extrinsic (death receptor) pathway. |
| Caspase-9 | Initiator | Activated by the intrinsic (mitochondrial) pathway via the apoptosome. |
| Caspase-3 | Executioner | Cleaves key cellular substrates, leading to the morphological changes of apoptosis. |
| Caspase-7 | Executioner | Overlaps in function with Caspase-3, cleaving numerous cellular proteins. |
Mitochondria are central regulators of the intrinsic apoptotic pathway. mdpi.com Mitochondrial dysfunction is a common mechanism of action for many chemotherapeutic agents and is a promising target for cancer therapy. nih.govbiorxiv.org The process is often initiated by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytoplasm. mdpi.com
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which recruits and activates the initiator caspase-9, subsequently triggering the executioner caspases. nih.gov Other indicators of drug-induced mitochondrial disruption include the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. nih.govnih.gov Studies on cytotoxic thiophene derivatives have shown they can induce significant mitochondrial depolarization, linking them directly to the intrinsic apoptotic pathway. nih.gov Given these precedents, it is a strong possibility that the anticancer effects of this compound could be mediated by the disruption of mitochondrial integrity, thereby initiating mitochondria-dependent apoptosis. nih.govresearchgate.net
Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention. ed.ac.uk Several classes of heterocyclic compounds have been successfully developed as kinase inhibitors. nih.govfrontiersin.orgnih.gov
The thioxanthenone scaffold is being explored for its potential as a kinase inhibitor. researchgate.netmdpi.com For example, newly synthesized tetracyclic thioxanthenes have been described as potential kinase inhibitors. mdpi.com Specific targets of interest in cancer therapy include the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR), both of which play roles in tumor angiogenesis and proliferation. mdpi.com While direct evidence for this compound is not yet available, its core structure is consistent with scaffolds known to exhibit kinase inhibitory activity, suggesting this as a potential avenue for its anticancer effects. mdpi.comresearchgate.net
| Kinase | Family | Function in Cancer |
|---|---|---|
| EGFR | Receptor Tyrosine Kinase | Promotes cell proliferation and survival; often overexpressed in lung, colon, and other cancers. |
| PDGFR | Receptor Tyrosine Kinase | Involved in tumor growth, angiogenesis, and metastasis. |
| B-Raf | Serine/Threonine Kinase | Component of the MAPK/ERK pathway; mutations are common in melanoma. |
| PI3K | Lipid Kinase | Central node in a pathway that regulates cell growth, proliferation, and survival. |
Maintaining genomic stability is paramount for preventing tumorigenesis, and cells possess intricate DNA repair pathways to correct damage. nih.govnih.gov The breast cancer susceptibility protein 1 (BRCA1) is a key tumor suppressor that participates in the repair of DNA double-strand breaks. nih.gov BRCA1 functions in part by interacting with other proteins, including BACH1 (also known as BRIP1 or FANCJ). upenn.eduresearchgate.net
BACH1 is a DNA helicase, an enzyme that unwinds DNA, which is critical for both DNA repair and replication. nih.gov The interaction between BRCA1 and BACH1 is crucial for efficient DNA double-strand break repair and for the timely progression of the S phase of the cell cycle. nih.govupenn.edu Mutations that disrupt the BRCA1-BACH1 interaction can lead to defects in DNA repair, genomic instability, and an increased risk of breast and ovarian cancer. nih.gov While there is currently no direct evidence linking this compound or other thioxanthenone derivatives to the BRCA1-BACH1 complex, targeting DNA repair pathways is a validated strategy in oncology. The critical role of this interaction in tumor suppression makes it a plausible, though as yet unexplored, potential target for anticancer compounds. nih.gov
Antimicrobial Properties and Mechanisms
Thioxanthone derivatives, including those synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one, have demonstrated notable antimicrobial activities nih.gov. These properties are attributed to several mechanisms of action, ranging from the inhibition of bacterial defense systems to the disruption of fungal cellular structures.
Bacterial Efflux Pump Inhibition
Efflux pumps are a primary mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell nih.govnih.gov. Thioxanthones have emerged as potential efflux pump inhibitors (EPIs), which can restore the efficacy of antibiotics frontiersin.orgresearchgate.net. Studies on various thioxanthone derivatives have shown their ability to interfere with these pumps. For instance, certain aminothioxanthones derived from 1-chloro-4-propoxy-9H-thioxanthen-9-one have been investigated for their potential to modulate efflux pumps in bacteria nih.gov. The mechanism often involves the inhibitor molecule binding to the efflux pump, which can be either competitive or non-competitive, thereby preventing the pump from expelling antibiotics nih.gov. This leads to an increased intracellular concentration of the antibiotic, overcoming resistance.
| Compound Class | Mechanism of Action | Effect | References |
|---|---|---|---|
| Thioxanthones | Competitive or non-competitive binding to bacterial efflux pumps | Inhibition of antibiotic efflux, restoration of antibiotic susceptibility | nih.govfrontiersin.orgresearchgate.net |
| Aminothioxanthone derivatives | Modulation of bacterial efflux pumps | Potential to reverse multidrug resistance | nih.gov |
Inhibition of Bacterial Biofilm Formation and Quorum-Sensing
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses nih.govnih.gov. The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS) nih.govplos.org. By interfering with QS signaling, it is possible to inhibit biofilm formation plos.orgresearchgate.net. While direct studies on this compound are not extensively documented, the broader class of sulfur-containing organic compounds has been shown to inhibit biofilm formation by antagonizing QS pathways plos.org. The inhibition of QS can occur through various mechanisms, including blocking the synthesis of signaling molecules or interfering with their reception by bacterial cells nih.gov.
| Process | Inhibitory Mechanism | Outcome | References |
|---|---|---|---|
| Biofilm Formation | Interference with Quorum Sensing (QS) pathways | Prevention of bacterial community formation and associated resistance | nih.govnih.govplos.org |
| Quorum Sensing | Blocking of signal molecule synthesis or reception | Disruption of bacterial cell-to-cell communication | nih.govresearchgate.net |
Impact on Mitochondrial Activity and Membrane Integrity in Fungi
The antifungal activity of certain thioxanthone derivatives has been linked to their effects on fungal mitochondria and cell membranes nih.govnih.gov. Mitochondria are crucial for fungal cell survival and pathogenesis nih.govresearchgate.net. Some antifungal agents target mitochondrial components, leading to dysfunction, increased production of reactive oxygen species (ROS), and ultimately cell death nih.gov.
Aminothioxanthone derivatives have been studied for their antifungal properties, with investigations into their effects on the mitochondrial activity of Candida albicans nih.gov. Furthermore, disruption of the fungal cell membrane is a key mechanism for many antifungal drugs nih.govnih.gov. While direct evidence for this compound is pending, related compounds have been shown to impair membrane integrity, leading to leakage of cellular contents and cell death nih.gov.
| Fungal Target | Mechanism of Action | Consequence | References |
|---|---|---|---|
| Mitochondria | Disruption of mitochondrial function, increased ROS production | Fungal cell death | nih.govnih.govresearchgate.net |
| Cell Membrane | Impairment of membrane integrity | Leakage of intracellular components, cell lysis | nih.govnih.gov |
Neuroprotective Activities and Mechanisms
In the context of neurodegenerative diseases, the inhibition of protein aggregation and modulation of key enzymes are critical therapeutic strategies.
Inhibition of Amyloid-β and Tau Protein Aggregation
Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein nih.govnih.gov. The inhibition of the aggregation of both Aβ and tau is a primary goal in the development of disease-modifying therapies nih.govresearchgate.netnih.govrsc.org. While specific studies on this compound are not available, various small molecules are being investigated for their ability to inhibit the polymerization of tau protein and the fibrillization of Aβ nih.govmtak.huresearchgate.net. The mechanism of these inhibitors can involve binding to the monomeric or oligomeric forms of the proteins, thereby preventing their assembly into larger, pathological aggregates nih.gov.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters nih.govnih.gov. The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain mdpi.commdpi.com. MAO-A inhibitors are used in the treatment of depression nih.gov. The mechanism of MAO inhibitors can be either reversible or irreversible, involving binding to the enzyme's active site nih.govmdpi.com. Halogenated compounds have been noted for their potential as MAO inhibitors, suggesting that the chloro-substitution in this compound could be relevant for this activity nih.gov.
| Enzyme | Type of Inhibition | Therapeutic Application | References |
|---|---|---|---|
| MAO-A | Reversible or Irreversible | Depression | nih.govnih.gov |
| MAO-B | Reversible or Irreversible | Parkinson's Disease | mdpi.commdpi.com |
Antischistosomal Activity and Molecular Targets
Recent research has identified this compound as a compound with notable antischistosomal properties. Mechanistic studies have focused on its interaction with key parasitic enzymes, revealing a targeted approach to disrupting the biological processes of the Schistosoma parasite.
The primary molecular target of this compound in schistosomes is the enzyme thioredoxin glutathione reductase (TGR). nih.gov TGR is a crucial enzyme for the parasite's survival, as it is essential for maintaining the redox balance within the organism. nih.gov Unlike in humans, where thioredoxin reductase and glutathione reductase are separate enzymes, in schistosomes, these functions are combined into the single enzyme TGR, making it an attractive and specific drug target. researchgate.net
This compound functions as a non-covalent inhibitor of TGR. nih.gov Its inhibitory action disrupts the parasite's antioxidant defense system, which is critical for protecting the worm from oxidative stress generated by the host's immune system. scbt.com Inhibition of TGR leads to an accumulation of oxidized glutathione (GSSG) and a decrease in the ratio of reduced glutathione (GSH) to GSSG. nih.govscbt.com This imbalance in the redox state of the parasite is detrimental to its survival.
Experimental findings have demonstrated the direct impact of this compound on TGR activity and the subsequent effects on the parasite. In vitro studies have quantified the inhibitory potency of this compound against recombinant TGR. nih.gov Furthermore, ex vivo treatment of adult S. mansoni worms with the compound has been shown to significantly decrease the GSH/GSSG ratio, confirming target engagement within the parasite. nih.gov
The table below summarizes the key findings from a study on the inhibitory effects of this compound.
| Compound | Recombinant TGR IC50 (µM) | % Decrease in GSH/GSSG Ratio in Worms (at 50 µM) |
| This compound | 2.5 | 75% |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research is poised to move beyond traditional synthetic methods for 4-Chloro-9H-thioxanthen-9-one and its parent scaffold, focusing on greener and more efficient methodologies. Classical routes often require harsh conditions and multiple steps. Modern strategies are increasingly employing transition-metal catalysis to achieve transformations that were not possible through older methods. A promising direction is the development of one-pot syntheses and methodologies that reduce waste and energy consumption.
Ultrasound-assisted synthesis represents a significant area for advancement, offering benefits such as enhanced yields, accelerated reaction rates, and the generation of purer products compared to conventional thermal methods. nih.gov The application of eco-friendly catalysts, such as zeolites, in multicomponent reactions within aqueous solutions is another promising approach to advance sustainable organic synthesis. nih.gov Furthermore, novel strategies like the palladium-catalyzed sulfonylative homocoupling of benzophenones offer a straightforward route to thioxanthenone dioxides, which can serve as precursors to a wider range of derivatives. nih.gov The development of photocatalytic methods, using visible light to drive reactions at room temperature, also presents a highly sustainable and efficient alternative for synthesizing thioxanthenone and its derivatives. chemicalbook.com
Table 1: Comparison of Synthetic Methodologies for Thioxanthenone Scaffolds
| Methodology | Advantages | Challenges | Potential for this compound |
|---|---|---|---|
| Traditional Cyclization | Well-established procedures | Harsh reagents, multi-step, potential for low yields | Baseline for improvement |
| Transition-Metal Catalysis | High efficiency, novel transformations nih.gov | Catalyst cost and removal, optimization required | Direct C-H functionalization, cross-coupling reactions |
| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, greener nih.gov | Scalability concerns | Greener synthesis of the core structure and derivatives |
| Photocatalysis | Mild conditions, sustainable energy source chemicalbook.com | Substrate scope, quantum yield optimization | Efficient and selective synthesis under ambient conditions |
Exploration of New Derivatization Strategies for Tunable Properties
The this compound scaffold is an excellent platform for derivatization to fine-tune its physicochemical and biological properties. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. researchgate.net Future research will likely focus on expanding the library of derivatives by reacting chlorinated thioxanthones with various nucleophiles, such as primary amines, thiols, and alcohols, to generate compounds with tailored electronic and steric properties. researchgate.net
For instance, reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with secondary amines can lead to tetracyclic thioxanthenes through a combined substitution and dehydrative cyclization process. researchgate.net Another avenue involves the synthesis of Schiff base derivatives by reacting amino-thioxanthones with aldehydes or ketones, a method that can be used to create a diverse range of complex molecules. jocpr.com These derivatization strategies are crucial for developing "push-pull" systems, where electron-donating and electron-accepting groups are strategically placed on the thioxanthenone core to manipulate its absorption and emission properties for applications in dyes and probes. nih.gov
Advanced Spectroscopic Characterization of Excited States and Intermediates
A deeper understanding of the photophysical behavior of this compound is critical for its application in photochemistry and materials science. Thioxanthone is known to have a high triplet energy and a relatively long triplet lifetime. chemicalbook.com Future studies should employ advanced, time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy, time-resolved fluorescence) to fully characterize the excited singlet (S₁) and triplet (T₁) states. nih.govresearchgate.net
Investigating the influence of solvent polarity and hydrogen-bonding capabilities on the deactivation pathways of the excited states is a key research direction. nih.govresearchgate.netresearchgate.net The formation and decay of intermediates, such as the thioxanthyl ketyl radical formed during photoreduction, warrant further investigation to clarify reaction mechanisms. tandfonline.com Characterizing these transient species will provide essential insights into the photoinitiating capabilities of thioxanthenone derivatives in polymerization processes and their mechanisms of action in photobiological systems. researchgate.nettandfonline.com
In-depth Computational Modeling of Complex Reaction Mechanisms and Biological Interactions
Computational chemistry offers powerful tools to complement experimental studies on this compound. In-depth computational modeling can be used to predict the geometries, energies, and photophysical properties of its ground and excited states. researchgate.net Future research should leverage quantum chemical methods like Density Functional Theory (DFT) to model complex reaction mechanisms, such as photoreduction and intersystem crossing, providing a quantitative understanding of these processes. researchgate.net
Molecular docking and molecular dynamics simulations are invaluable for exploring the interactions of thioxanthenone derivatives with biological targets. researchgate.netnih.gov These techniques can elucidate the binding modes of these compounds to enzymes like cholinesterases or protein kinases, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate the structural features of thioxanthenone derivatives with their biological activities, accelerating the discovery of new therapeutic agents. frontiersin.org
Integration into Advanced Materials for Emerging Technologies
The unique photochemical properties of the thioxanthenone core make it a prime candidate for integration into advanced materials. A significant area for future research is its application as a photoredox catalyst or photoinitiator in polymer science. acs.org Thioxanthone derivatives have been shown to be effective in initiating the polymerization of various monomers under visible light, including in 3D printing applications. acs.org Further exploration could focus on developing novel thioxanthenone-based systems for atom transfer radical polymerization (ATRP). acs.org
There is also potential for incorporating the this compound moiety into fluorescent probes and sensors. By strategically modifying the scaffold, it may be possible to design materials that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions. The development of thioxanthenone-based dyes with absorption and emission in the red or near-infrared regions is another promising avenue for applications in bioimaging. nih.gov
Elucidating Unexplored Mechanistic Pathways in Photochemistry and Biology
While the general photochemical behavior of thioxanthenones is understood, many specific mechanistic pathways remain to be fully elucidated. The exact mechanism of action for the antitumor properties of some thioxanthenone derivatives is still largely unknown, though it is presumed to involve processes like DNA synthesis inhibition and interaction with topoisomerase II. tandfonline.com Future research should focus on detailed mechanistic studies to confirm these hypotheses and uncover other potential biological pathways.
In photochemistry, the role of charge-transfer intermediates and exciplexes in photoreduction reactions with amines requires more detailed investigation. tandfonline.com Understanding how substituents, such as the chloro group in this compound, influence these pathways is crucial for designing more efficient photoinitiators. Elucidating these fundamental mechanisms will enable a more targeted approach to developing thioxanthenone-based compounds for specific applications in both medicine and materials science. nih.gov
Rational Design of Thioxanthenone Derivatives for Specific Molecular Targets
The thioxanthenone scaffold is a "privileged structure" in medicinal chemistry, showing a wide range of biological activities. nih.gov Future research will increasingly focus on the rational, structure-based design of derivatives that target specific biomolecules with high potency and selectivity. nih.govmdpi.com By combining computational modeling with synthetic chemistry, new analogues can be developed for a variety of therapeutic areas.
For example, thioxanthenone derivatives have shown promise as multi-target-directed ligands for complex diseases like Alzheimer's, simultaneously inhibiting cholinesterases and the aggregation of amyloid-β and tau proteins. nih.gov There is also significant potential in designing derivatives as anticancer agents by targeting specific protein kinases or as modulators of drug efflux pumps like P-glycoprotein to overcome multidrug resistance. researchgate.netnih.gov The key will be to establish clear structure-activity relationships (SAR) to guide the modification of the thioxanthenone core, leading to optimized interactions with the desired molecular target. nih.govnih.gov
Table 2: Potential Therapeutic Targets for Rationally Designed Thioxanthenone Derivatives
| Therapeutic Area | Molecular Target(s) | Design Strategy | Reference |
|---|---|---|---|
| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Amyloid-β, Tau protein | Multi-target-directed ligand (MTDL) approach | nih.gov |
| Cancer | Topoisomerase II, Protein Kinases, P-glycoprotein | Enhance DNA intercalation, specific kinase inhibition, overcome drug resistance | researchgate.nettandfonline.comnih.gov |
| Infectious Disease | Bacterial Histidine Kinases | Structure-based design to inhibit bacterial signaling pathways | nih.gov |
| Cardiovascular Disease | Angiotensin II Receptors | Mimic endogenous ligands to block receptor activation | mdpi.com |
Q & A
Q. What are the most efficient synthetic routes for preparing 4-Chloro-9H-thioxanthen-9-one, and how can reaction yields be optimized?
Methodological Answer:
- Cyclization of substituted benzothioethers using polyphosphoric acid (PPA) or sulfuric acid is a common approach. For example, 2-chloro-6-(arylthio)benzonitriles can undergo cyclization to yield 4-chloro derivatives. Optimizing reaction temperature (80–120°C) and acid catalyst concentration improves yields to ~60% .
- Alternative routes involve iodobenzene derivatives coupled with thiophenol intermediates under Ullmann-type conditions, though regioselectivity challenges may require chromatographic separation of isomers .
Q. How can X-ray crystallography be applied to confirm the structure of this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Ensure crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Structural parameters like mean σ(C–C) bond lengths and R factors (<0.06) validate accuracy .
Q. What analytical techniques are suitable for characterizing intermediates during synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, observe characteristic shifts: carbonyl (C=O) at ~180 ppm (¹³C) and aromatic protons at 7.0–8.5 ppm (¹H). Thin-layer chromatography (TLC) with UV-active spots monitors reaction progress. LC/UV and LC/MS identify polar metabolites in later-stage compounds .
Q. How can this compound be utilized in material science applications?
Methodological Answer:
- Derivatives like 1-Chloro-4-hydroxy-9H-thioxanthen-9-one act as neutral carriers in ion-selective electrodes. Optimize carbon paste composition (e.g., 77.11% graphite, 0.46% ionophore) for Cu²⁺ detection. The electrode exhibits a Nernstian slope (28.5 mV/decade) and a low detection limit (3.16 × 10⁻⁷ mol/L) .
Q. What safety precautions are necessary when handling thioxanthenone derivatives?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Monitor flash points (non-flammable but reactive under heat). For 2-chlorothioxanthone, adhere to GHS guidelines for industrial use only. Refer to Material Safety Data Sheets (MSDS) for disposal protocols .
Advanced Research Questions
Q. How can 3D-QSAR models like CoMFA be applied to predict antitumor activity of thioxanthenone derivatives?
Methodological Answer:
- Use SYBYL software for alignment of steric/electrostatic fields. Compare root-mean-square (rms) fitting vs. SEAL alignment. Incorporate log P values to account for hydrophobicity (16% contribution to activity). Validate models with cross-validated r² (>0.6) and conventional r² (>0.8). PM3-optimized geometries provide reliable charge distributions for CoMFA grids .
Q. What mechanisms govern the phosphorescent triplet state dynamics of this compound?
Methodological Answer:
- Optically detected magnetic resonance (ODMR) spectroscopy at cryogenic temperatures (1.4 K) reveals sublevel-specific radiative decay. The sulfur atom enhances spin-orbit coupling with ¹σ*,π* states, altering intersystem crossing rates. Analyze zero-field splitting parameters (D, E) to quantify triplet-state lifetime and vibronic coupling effects .
Q. How do metabolic pathways of thioxanthenone derivatives influence their toxicological profiles?
Methodological Answer:
- In vitro microsomal assays (rat/human liver S9 fractions) identify epoxide metabolites via LC/UV and LC/MS. For 2-isopropyl derivatives, regioselective oxidation at the isopropyl group forms reactive epoxides (e.g., metabolite M7). Confirm hydrolysis products (e.g., 1,2-diols) using synthetic standards. Prioritize metabolites with electrophilic sites for genotoxicity assays .
Q. What strategies resolve regioselectivity challenges during synthesis of polychlorinated thioxanthenones?
Methodological Answer:
- Control substituent positions via directed ortho-metalation (DoM) or Friedel-Crafts acylation. For 1,6- vs. 1,8-dichloro isomers, separate via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 20% EtOAc/hexane). Confirm purity by melting point analysis and ¹H NMR coupling patterns .
Q. How can computational methods improve the design of thioxanthenone-based host molecules for supramolecular chemistry?
Methodological Answer:
- Use density functional theory (DFT) to optimize host-guest geometries. Focus on C–H⋯O interactions (Steiner’s criteria: donor-acceptor distance <3.5 Å). Compare PM6 vs. B3LYP/6-31G* methods for accuracy. Validate with SCXRD data on inclusion complexes (e.g., 9-(2-methoxyphenyl)xanthenol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
